N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide
Overview
Description
N~2~-methyl-N~2~-(phenylsulfonyl)-N~1~-4H-1,2,4-triazol-3-ylglycinamide is a useful research compound. Its molecular formula is C11H13N5O3S and its molecular weight is 295.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 295.07391047 g/mol and the complexity rating of the compound is 430. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole, a category to which our compound of interest belongs, exhibit significant antimicrobial properties. For instance, the synthesis of 1,2,4-triazole derivatives has resulted in compounds with antimicrobial activity, highlighting the potential of these derivatives in developing new antimicrobial agents. These findings suggest that N2-methyl-N2-(phenylsulfonyl)-N1-4H-1,2,4-triazol-3-ylglycinamide could also possess antimicrobial properties worth exploring (El-Sayed, 2006).
Synthetic Methodology
The compound's structural motif has been utilized in the synthesis of various biologically active molecules. The visible-light-promoted (phenylsulfonyl)methylation of electron-rich heteroarenes and N-arylacrylamides using derivatives that share a similar sulfonyl functional group demonstrates innovative approaches in organic synthesis. This method provides efficient access to (phenylsulfonyl)methylated compounds, underscoring the utility of such functional groups in modern synthetic chemistry (Liu & Li, 2016).
Chemical Properties and Reactions
The reactivity of the phenylsulfonyl group within similar compounds has been a subject of study, with research indicating its usefulness in generating a variety of chemical structures. For example, the synthesis of extended oxazoles through reactions of 2-(phenylsulfonyl)methyl-4,5-diaryloxazoles showcases the adaptability and reactivity of the sulfonyl group in facilitating the construction of complex molecules. This work demonstrates the potential for creating diverse molecular architectures starting from sulfone-based precursors (Patil & Luzzio, 2016).
Properties
IUPAC Name |
2-[benzenesulfonyl(methyl)amino]-N-(1H-1,2,4-triazol-5-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O3S/c1-16(7-10(17)14-11-12-8-13-15-11)20(18,19)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H2,12,13,14,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZBHINZYWLKEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=NC=NN1)S(=O)(=O)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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